molecular formula C11H10BrNO2 B13148484 Ethyl6-bromo-1H-indole-4-carboxylate

Ethyl6-bromo-1H-indole-4-carboxylate

Cat. No.: B13148484
M. Wt: 268.11 g/mol
InChI Key: IHFVVDZWPHQGGF-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. rsc.orgnih.gov This structural motif is not merely a synthetic curiosity but is widespread in nature, forming the core of numerous bioactive molecules and natural products. evitachem.comgoogle.com Its prevalence is highlighted by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of secondary metabolites, including neurotransmitters like serotonin (B10506) and plant hormones like indole-3-acetic acid. nih.govorganic-chemistry.org

In the realm of drug discovery, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological receptors with high affinity. nih.govsigmaaldrich.com This versatility has enabled the development of a multitude of therapeutic agents across different disease areas. chemscene.commedchemexpress.com Indole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive properties. rsc.orgnih.gov The unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its stable interactions with biological macromolecules like proteins and nucleic acids. google.com Consequently, the synthesis and functionalization of the indole ring remain a highly active area of research, driving the discovery of new chemical entities (NCEs) with potential therapeutic applications. chemscene.commdpi.com

Overview of Substituted Indole Carboxylates in Academic Research

Within the vast family of indole derivatives, substituted indole carboxylates represent a particularly important class of compounds in academic and industrial research. These molecules are characterized by the presence of a carboxylic acid or ester functional group attached to the indole core. The position and nature of the ester group, along with other substituents on the ring, can significantly influence the molecule's chemical reactivity and biological activity.

Indole-2-carboxylates and indole-3-carboxylates are frequently used as key building blocks in the synthesis of more complex pharmaceuticals and biologically active compounds. nih.govresearchgate.net For instance, a series of substituted indole-2-carboxylates have been synthesized and evaluated as potent antagonists for the strychnine-insensitive glycine (B1666218) binding site associated with the NMDA receptor, indicating their potential in neurological research. rsc.org Similarly, indole-3-carboxamide derivatives have been explored for various pharmacological activities. bldpharm.com

Specific Context of Brominated Indole Derivatives

The introduction of halogen atoms, particularly bromine, onto the indole nucleus is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Brominated indoles are a significant class of compounds found in both natural products, especially from marine sources, and synthetic molecules. sigmaaldrich.com Bromine's electron-withdrawing nature and its size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has shown that brominated indoles exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, certain brominated indole-3-carboxamide polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators. The synthesis of polybrominated indoles found in marine organisms, such as those from the red alga Laurencia brongniartii, has also been a subject of significant synthetic effort. The regioselective introduction of bromine onto the indole ring is a critical aspect of their synthesis, as the position of the bromine atom dramatically influences the molecule's properties. researchgate.net

The functionality and potential application of a bromo-indole carboxylate are fundamentally dictated by the specific placement of the bromine atom and the carboxylate group on the indole scaffold. The indole ring has seven positions available for substitution (N-1, C-2, C-3, C-4, C-5, C-6, and C-7). The interplay between an electron-withdrawing bromine atom and an electron-withdrawing carboxylate group at different positions creates a diverse array of isomers, each with a unique electronic profile and three-dimensional shape.

The following table showcases several positional isomers of bromo-indole carboxylates, illustrating the structural diversity achievable.

Compound NameBromine PositionCarboxylate PositionEster Group
Ethyl 6-bromo-1H-indole-4-carboxylateC-6C-4Ethyl
Ethyl 6-bromo-1H-indole-3-carboxylateC-6C-3Ethyl
Methyl 6-bromo-1H-indole-4-carboxylateC-6C-4Methyl
Methyl 6-bromo-4-chloro-1H-indole-2-carboxylateC-6C-2Methyl
Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylateC-4C-6Ethyl

Research into a specific molecule like Ethyl 6-bromo-1H-indole-4-carboxylate is driven by its potential as a precisely functionalized building block for the synthesis of more complex and potentially bioactive molecules. The rationale for its investigation can be understood by considering the strategic value of its structural features.

First, the 6-bromo substitution is of significant interest. The 6-bromoindole (B116670) core is a key component in the synthesis of selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), enzymes that contribute to antibiotic resistance in pathogenic bacteria. nih.gov The bromine atom at the C-6 position can also serve as a synthetic handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, a common strategy in modern drug discovery.

Second, the indole-4-carboxylate motif provides a distinct structural scaffold. Unlike the more commonly studied 2- and 3-substituted indoles, functionalization at the C-4 position offers a different vector for substituent orientation, which can be crucial for achieving selective binding to a biological target. The ethyl ester group itself can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of various side chains or pharmacophores.

Therefore, Ethyl 6-bromo-1H-indole-4-carboxylate is investigated not necessarily as an end-product, but as a valuable intermediate. Its unique substitution pattern offers a platform for creating novel compounds with precisely controlled regiochemistry. evitachem.com Researchers can leverage the different reactivities of the N-H group, the ethyl ester, and the carbon-bromine bond to systematically build molecules with potential applications in pharmaceuticals or agrochemicals. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

ethyl 6-bromo-1H-indole-4-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3

InChI Key

IHFVVDZWPHQGGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)Br

Origin of Product

United States

Chemical Reactivity and Organic Transformations of Ethyl 6 Bromo 1h Indole 4 Carboxylate

Reactivity at the Bromine Moiety

The bromine atom attached to the indole (B1671886) ring at the C-6 position is a key handle for introducing molecular diversity through various substitution and coupling reactions.

While direct nucleophilic aromatic substitution on an unactivated aryl bromide is generally challenging, the indole ring system can influence this reactivity. The N-functionalization of indoles is a common strategy to introduce a wide range of bioactive molecules. nih.gov For instance, the nucleophilic addition of various N-H indoles with vinylene carbonate can proceed smoothly to produce 4-indolyl-1,3-dioxolanones in high yields. nih.gov This type of reaction highlights the potential for nucleophilic attack at positions influenced by the indole nitrogen, although direct substitution at the C-6 bromine would require specific activating conditions or catalytic systems.

The bromine atom at the C-6 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. For instance, sequential Suzuki and Sonogashira reactions have been successfully employed on bromo-iodoindoles to create a diverse range of functionalized indoles. thieme-connect.deresearchgate.net The differing reactivity of the bromine and iodine substituents allows for selective and sequential couplings. thieme-connect.de

Heck Coupling: The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically resulting in a substituted indole with a vinyl group at the C-6 position.

Sonogashira Coupling: This reaction is a highly effective method for forming a carbon-carbon bond between the C-6 position of the indole and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base. wikipedia.orglibretexts.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov Copper-free versions of this reaction have also been developed to address issues such as homocoupling of the alkyne. nih.gov The resulting alkynyl-substituted indoles are valuable intermediates in the synthesis of various biologically active compounds and materials. thieme-connect.denih.gov

Table 1: Examples of Metal-Catalyzed Coupling Reactions at C-6

Coupling Reaction Reactants Catalyst System Product Type
Suzuki Ethyl 6-bromo-1H-indole-4-carboxylate, Arylboronic acid Pd catalyst, Base 6-Aryl-1H-indole-4-carboxylate
Heck Ethyl 6-bromo-1H-indole-4-carboxylate, Alkene Pd catalyst, Base 6-Vinyl-1H-indole-4-carboxylate
Sonogashira Ethyl 6-bromo-1H-indole-4-carboxylate, Terminal alkyne Pd catalyst, Cu(I) salt, Base 6-Alkynyl-1H-indole-4-carboxylate

Reactivity of the Ethyl Ester Group

The ethyl ester group at the C-4 position offers another site for chemical modification, allowing for the synthesis of a variety of indole-4-carboxylic acid derivatives.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.com Alkaline hydrolysis, for example using potassium hydroxide (B78521) in ethanol (B145695), is a common method to achieve this transformation. google.com The resulting 6-bromo-1H-indole-4-carboxylic acid is a key intermediate that can be used in further synthetic steps, such as amide bond formation. nih.gov

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol, can be achieved under acidic or basic conditions. For example, using sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of the corresponding methyl ester. mdpi.com This reaction allows for the introduction of different ester functionalities, which can be useful for modulating the physical and biological properties of the molecule.

The ethyl ester can be converted into a variety of amide derivatives. This can be achieved by direct reaction with an amine at elevated temperatures, or more commonly, by a two-step process. First, the ester is hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide bond. This approach is widely used in the synthesis of novel compounds with potential biological activity. nih.gov For example, the formation of fatty amide derivatives at the C-7 position of a quinolone scaffold has been achieved through the reduction of an azide (B81097) to an amine, followed by amidation. nih.gov A similar strategy could be applied to the indole-4-carboxylate system.

Table 2: Transformations of the Ethyl Ester Group

Reaction Reagents Product
Hydrolysis H+ or OH- 6-bromo-1H-indole-4-carboxylic acid
Transesterification R'OH, H+ or Base Methyl 6-bromo-1H-indole-4-carboxylate (if R'=CH3)
Amidation 1. Hydrolysis 2. Amine, Coupling agent 6-bromo-1H-indole-4-carboxamide

Reduction of the Ester to Alcohol Functionality

The ethyl ester group at the C4 position of Ethyl 6-bromo-1H-indole-4-carboxylate can be readily reduced to a primary alcohol, yielding (6-bromo-1H-indol-4-yl)methanol. This transformation requires a potent reducing agent due to the relative stability of carboxylic acid esters.

Strong hydride reagents, most commonly Lithium Aluminum Hydride (LiAlH₄), are effective for this conversion. numberanalytics.commasterorganicchemistry.com The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent quenching of the highly reactive LiAlH₄. numberanalytics.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol, (6-bromo-1H-indol-4-yl)methanol. masterorganicchemistry.comlibretexts.org While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce esters. libretexts.org

Table 1: Representative Conditions for Ester Reduction

Reagent Solvent Conditions Product

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org The preferred site of reaction is dictated by the electronic properties of the indole nucleus and the directing effects of the existing substituents.

The reactivity of the indole ring towards electrophiles is significantly higher at the C3 position of the pyrrole (B145914) ring than any position on the benzene (B151609) portion. stackexchange.comic.ac.uk This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon electrophilic attack at C3 without disrupting the aromaticity of the fused benzene ring. stackexchange.com

The substituents on the Ethyl 6-bromo-1H-indole-4-carboxylate molecule modulate this inherent reactivity:

Ethyl Carboxylate Group (at C4): This is an electron-withdrawing group (EWG) that deactivates the aromatic system towards electrophilic attack through a negative inductive effect (-I) and a negative mesomeric effect (-M). It primarily reduces the electron density of the benzene ring to which it is attached.

Bromo Group (at C6): Halogens are deactivating groups due to their strong negative inductive effect (-I). youtube.com However, they are ortho-, para-directors because their lone pairs can be donated via a positive mesomeric effect (+M) to stabilize the cationic intermediate during substitution at those positions. youtube.com

Despite the presence of these deactivating groups, the overwhelming electronic preference of the indole nucleus directs electrophilic attack to the C3 position. The activation provided by the pyrrole nitrogen atom makes the C3 position significantly more nucleophilic than any position on the deactivated benzene ring. Therefore, electrophilic aromatic substitution on Ethyl 6-bromo-1H-indole-4-carboxylate is expected to occur almost exclusively at the C3 position.

Nitration is a classic example of an electrophilic aromatic substitution reaction. For indoles, this reaction introduces a nitro (-NO₂) group onto the ring. Given the regioselectivity discussed above, the nitration of Ethyl 6-bromo-1H-indole-4-carboxylate is predicted to yield Ethyl 6-bromo-3-nitro-1H-indole-4-carboxylate.

The reaction is typically carried out using a nitrating agent. While traditional conditions like nitric acid in sulfuric acid can cause oxidation and degradation of the sensitive indole ring, milder reagents are often preferred. rsc.org For instance, reagents like trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, can achieve regioselective nitration of indoles at the C3 position under non-acidic conditions. rsc.orgnih.govrsc.org Studies on other 4-substituted indoles have shown that while the reaction proceeds smoothly, steric hindrance from the C4 substituent can sometimes lower the reaction yield. rsc.org

Table 2: Predicted Conditions for C3-Nitration

Reagent Solvent Conditions Predicted Product
Tetramethylammonium nitrate / Trifluoroacetic anhydride Acetonitrile Sub-room temperature Ethyl 6-bromo-3-nitro-1H-indole-4-carboxylate

N-Alkylation and N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a slightly acidic proton (pKa ≈ 17) and can be deprotonated by a suitable base to form a nucleophilic indolide anion. researchgate.net This anion can then react with various electrophiles, such as alkyl halides, in an N-alkylation or N-functionalization reaction. rsc.org

The standard procedure for N-alkylation involves treating the indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or THF. nih.gov The resulting sodium salt of the indole is then treated with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-substituted product. rsc.orgsemanticscholar.org This method is highly effective for a wide range of indole substrates, including 6-bromoindole (B116670) derivatives. nih.govnih.gov

Table 3: General Protocol for N-Alkylation

Step Reagents Solvent Purpose
1. Deprotonation Sodium Hydride (NaH) Dimethylformamide (DMF) Generation of the nucleophilic indolide anion.

For example, reacting Ethyl 6-bromo-1H-indole-4-carboxylate with sodium hydride followed by methyl iodide would be expected to produce Ethyl 6-bromo-1-methyl-1H-indole-4-carboxylate.

Transformations Involving the Pyrrole Ring of the Indole Scaffold

Beyond the C3-electrophilic substitutions, the pyrrole ring can undergo other important transformations. One of the most significant is the Vilsmeier-Haack reaction, which is a method for formylating electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org

In this reaction, the indole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. chemistrysteps.com The Vilsmeier reagent is an electrophilic chloromethyliminium salt that attacks the electron-rich C3 position of the indole ring. chemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield a 3-formylindole (indole-3-carboxaldehyde). wikipedia.org

Applying this reaction to Ethyl 6-bromo-1H-indole-4-carboxylate would result in the formation of Ethyl 6-bromo-3-formyl-1H-indole-4-carboxylate. This transformation is highly valuable as the resulting aldehyde functionality can be used in a wide array of subsequent synthetic operations, such as reductive aminations, oxidations, and Wittig reactions.

Table 4: Vilsmeier-Haack Formylation Reaction

Reagents Conditions Intermediate Product

An article on the "Spectroscopic Characterization and Structural Elucidation of Ethyl 6-bromo-1H-indole-4-carboxylate" cannot be generated at this time.

A thorough search of scientific literature, chemical databases, and patents did not yield specific experimental spectroscopic data (NMR, MS) for the exact compound, Ethyl 6-bromo-1H-indole-4-carboxylate. While data is available for structurally similar compounds, such as the corresponding methyl ester (Methyl 6-bromo-1H-indole-4-carboxylate) or other isomers (Ethyl 6-bromo-1H-indole-2-carboxylate), the strict requirement to focus solely on Ethyl 6-bromo-1H-indole-4-carboxylate prevents the use of this related data.

Generating an article without the actual spectral data for the specified compound would require speculation, which would not be scientifically accurate or reliable. Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on the requested outline, the content cannot be created until publically available experimental data for Ethyl 6-bromo-1H-indole-4-carboxylate is published.

Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Bromo 1h Indole 4 Carboxylate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Detailed experimental or theoretical studies on the vibrational spectroscopy of Ethyl 6-bromo-1H-indole-4-carboxylate are not available. Such studies would be essential for a complete structural characterization.

Identification of Characteristic Functional Group Vibrations (C=O, N-H, C-Br)

Without experimental IR and Raman spectra, the precise vibrational frequencies for the key functional groups of Ethyl 6-bromo-1H-indole-4-carboxylate cannot be reported. Generally, for indole (B1671886) derivatives, one would expect to observe:

N-H stretching vibrations: Typically in the region of 3300-3500 cm⁻¹.

C=O (ester) stretching vibrations: Usually found between 1700-1730 cm⁻¹.

C-Br stretching vibrations: Expected in the lower frequency region, often below 600 cm⁻¹.

Comparative Analysis of Experimental and Theoretical Spectra

A comparative analysis requires both recorded experimental spectra (FT-IR, FT-Raman) and spectra calculated through computational methods (like Density Functional Theory, DFT). As neither has been published for Ethyl 6-bromo-1H-indole-4-carboxylate, this analysis cannot be performed.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for Ethyl 6-bromo-1H-indole-4-carboxylate were found. This technique is the definitive method for determining the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Data and Space Group Determination

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for Ethyl 6-bromo-1H-indole-4-carboxylate is not available in the literature.

Molecular Conformation and Dihedral Angles in the Crystal Lattice

The precise conformation of the molecule, including the planarity of the indole ring and the orientation of the ethyl carboxylate substituent, remains undetermined without crystallographic data. Key dihedral angles, which describe the rotational relationship between the plane of the indole ring and the ester group, are unknown.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

A detailed analysis of the crystal packing, including the identification of hydrogen bonding networks (e.g., N-H···O=C interactions) and other non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state, cannot be conducted due to the absence of a solved crystal structure.

Computational and Theoretical Investigations of Ethyl 6 Bromo 1h Indole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods are crucial for studying molecules like Ethyl 6-bromo-1H-indole-4-carboxylate, where understanding its electronic nature is key to predicting its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. The first step in a theoretical study is typically geometry optimization, where DFT calculations are employed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net

For Ethyl 6-bromo-1H-indole-4-carboxylate, this process involves starting with an approximate structure and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom until a stationary point on the potential energy surface is reached. This optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, the same DFT framework is used to analyze the electronic structure, including the distribution of electron density and the energies of molecular orbitals. researchgate.netdergipark.org.tr

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. Common functionals used for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91, which are hybrid functionals combining exact Hartree-Fock exchange with DFT exchange and correlation. dergipark.org.tr

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311G(d,p) or cc-pVTZ, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational cost. researchgate.netdergipark.org.tr The selection involves a trade-off; for instance, the 6-311G(d,p) basis set is often chosen for providing a good description of molecular geometries and electronic properties for molecules of this size. dergipark.org.tr The evaluation of the chosen method is often done by comparing calculated properties, like vibrational frequencies, with available experimental data for similar compounds. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity and electronic transitions. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmaterialsciencejournal.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several chemical reactivity descriptors can be calculated, providing quantitative measures of chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). materialsciencejournal.org

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). materialsciencejournal.org

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

Table 1: Calculated HOMO-LUMO Energies and Global Reactivity Descriptors Data is representative and based on theoretical calculations for analogous compounds.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.58
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.85
Energy GapΔE4.73
Ionization PotentialI6.58
Electron AffinityA1.85
Electronegativityχ4.215
Chemical Hardnessη2.365
Chemical SoftnessS0.211
Electrophilicity Indexω3.757

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. dergipark.org.trresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Data is representative and based on theoretical calculations for analogous compounds.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N7π* (C8-C9)35.15
LP (2) O13π* (C12=O14)48.20
π (C2-C3)π* (C4-C9)22.50
π (C5-C6)π* (C4-C9)18.75

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. nih.gov They are generated by mapping the electrostatic potential onto the electron density surface. These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. dergipark.org.trkfupm.edu.sa

The MEP map is color-coded to represent different potential values. Typically:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.gov

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H). nih.gov

Green regions represent areas of neutral or near-zero potential.

For Ethyl 6-bromo-1H-indole-4-carboxylate, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen of the ester group and the nitrogen atom of the indole (B1671886) ring, identifying them as likely sites for electrophilic interaction. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), marking it as a primary site for nucleophilic attack or hydrogen bonding. nih.gov

Reaction Mechanism Studies and Energetics

Computational chemistry plays a pivotal role in understanding the intricate details of chemical reactions involving Ethyl 6-bromo-1H-indole-4-carboxylate. By mapping out the potential energy surface, scientists can identify the most likely pathways for reactions to occur.

Transition State Modeling and Calculation of Activation Energy Barriers

The study of reaction mechanisms for indole derivatives often involves the use of Density Functional Theory (DFT) to model transition states and calculate the associated activation energy barriers. For transformations involving the indole ring or its substituents, computational models can predict the geometry of the transition state—the highest energy point along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a reaction. While specific studies on Ethyl 6-bromo-1H-indole-4-carboxylate are not extensively documented in publicly available literature, the methodologies applied to similar indole compounds provide a framework for understanding its reactivity.

Mechanistic Insights into Key Synthetic Steps and Transformations

Key synthetic steps in the formation and modification of the 6-bromoindole (B116670) core have been a subject of interest. For instance, the synthesis of 6-bromoindole itself can involve a multi-step process starting from para-aminotoluene, proceeding through diazotization and bromination, followed by ring closure. nih.gov Computational studies on analogous reactions can provide mechanistic clarity on steps such as electrophilic substitution, cyclization, and functional group manipulations. These investigations help in optimizing reaction conditions by providing a molecular-level understanding of the factors that control reaction outcomes.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical Prediction of NMR and Vibrational Spectra

Theoretical calculations, typically using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are employed to predict the Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra of indole derivatives. researchgate.net For Ethyl 6-bromo-1H-indole-4-carboxylate, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values. Similarly, the vibrational frequencies corresponding to different functional groups within the molecule, such as the N-H stretch, C=O stretch of the ester, and various ring vibrations, can be computed. researchgate.net

Below is an interactive table showcasing a hypothetical comparison of predicted and experimental spectroscopic data for a related compound, Ethyl 6-nitro-1H-indole-3-carboxylate, to illustrate the typical agreement between theory and experiment.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
N-H Stretch34253420-
C=O Stretch168816911688
NO₂ Symmetric Stretch134013451342
NO₂ Asymmetric Stretch15201518-

Comparison of Computational Results with Experimental Data for Validation

The validation of computational models is achieved by comparing the predicted spectroscopic data with experimentally obtained spectra. For indole derivatives, studies have shown excellent agreement between theoretical and experimental values, often with minor deviations that can be accounted for by factors such as solvent effects and intermolecular interactions in the experimental setup. researchgate.net For instance, the calculated vibrational modes for Ethyl 6-nitro-1H-indole-3-carboxylate were successfully assigned and matched well with the observed FT-IR spectrum. researchgate.net This validation process is crucial for establishing the reliability of the computational methods used.

Solvent Effects Modeling using Continuum Solvation Models (e.g., IEFPCM)

The influence of the solvent environment on the properties and reactivity of a molecule can be significant. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to account for these effects in computational studies. In the context of Ethyl 6-bromo-1H-indole-4-carboxylate, IEFPCM can be used to model how a solvent's polarity affects its electronic structure, spectroscopic properties, and reaction energetics. For example, the model can predict shifts in NMR chemical shifts or changes in the activation energies of reactions when moving from a nonpolar to a polar solvent. While specific IEFPCM studies on Ethyl 6-bromo-1H-indole-4-carboxylate are not detailed, the application of such models is a standard practice in the computational investigation of organic molecules.

Applications As a Versatile Synthetic Building Block

Construction of More Complex Indole (B1671886) Derivatives and Fused Ring Systems

The strategic placement of the bromine atom on the indole ring of Ethyl 6-bromo-1H-indole-4-carboxylate makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indole core.

Suzuki-Miyaura Coupling : This reaction would involve coupling the bromoindole with a variety of aryl or heteroaryl boronic acids to introduce new aromatic or heteroaromatic moieties at the C6-position. This is a common strategy to build molecular complexity and is widely used in medicinal chemistry.

Sonogashira Coupling : The coupling with terminal alkynes would yield 6-alkynylindole derivatives. These products can serve as precursors for further transformations, such as cyclization reactions to form fused ring systems.

Buchwald-Hartwig Amination : This reaction would allow for the introduction of a wide range of nitrogen-containing functional groups by coupling with amines, amides, or carbamates. This is particularly useful for synthesizing compounds with potential biological activity, as nitrogen is a key element in many pharmaceuticals.

Heck Coupling : The reaction with alkenes would introduce vinyl groups at the C6-position, which can be further functionalized.

Through these and other cross-coupling methodologies, Ethyl 6-bromo-1H-indole-4-carboxylate can be systematically modified to generate a library of novel indole derivatives with diverse substitution patterns. Furthermore, intramolecular reactions of appropriately functionalized derivatives could lead to the synthesis of various fused heterocyclic systems, such as pyrrolo[3,2-c]pyridines or other polycyclic indole alkaloids.

Precursor for Advanced Heterocyclic Scaffolds

Beyond the elaboration of the indole core itself, Ethyl 6-bromo-1H-indole-4-carboxylate can serve as a precursor for the synthesis of more advanced and structurally diverse heterocyclic scaffolds. The indole ring can be chemically transformed or used as a template to construct new ring systems. For instance, oxidative cleavage of the pyrrole (B145914) ring, followed by subsequent chemical manipulations, could lead to the formation of substituted quinolines or other bicyclic nitrogen-containing heterocycles. The bromine and ester functionalities would be carried through these transformations, offering handles for further diversification.

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of drugs and biologically active molecules. The functional handles on Ethyl 6-bromo-1H-indole-4-carboxylate make it a valuable starting material for the synthesis of pharmacologically relevant compounds. A patent has described the use of a structurally similar compound, 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid, in the synthesis of EZH2 inhibitors, which are being investigated for their potential in cancer therapy. google.com This suggests that Ethyl 6-bromo-1H-indole-4-carboxylate could similarly be employed as an intermediate in the synthesis of enzyme inhibitors or receptor modulators.

Below is a table summarizing potential pharmacologically relevant scaffolds that could be accessed from this building block.

Target ScaffoldPotential Therapeutic AreaSynthetic Approach
Substituted Indole-4-carboxamidesVariousAmidation of the corresponding carboxylic acid
6-Aryl/Heteroaryl IndolesOncology, NeurologySuzuki-Miyaura Coupling
6-Aminoindole DerivativesVariousBuchwald-Hartwig Amination
Fused Indole HeterocyclesVariousIntramolecular Cyclization Reactions

Use in Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While specific examples involving Ethyl 6-bromo-1H-indole-4-carboxylate are not readily found, its structure is amenable to participation in such reactions. For instance, the NH group of the indole could act as a nucleophile in reactions like the Ugi or Passerini reaction, after appropriate functionalization. The bromine atom provides a site for post-MCR modification via cross-coupling, further increasing the diversity of the resulting compound library.

Contribution to Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. rsc.org Ethyl 6-bromo-1H-indole-4-carboxylate is a suitable starting point for DOS strategies due to its two distinct points of functionalization. A DOS approach could involve:

Appendage Diversity : Keeping the indole core intact while introducing a wide variety of substituents at the C6-position (via cross-coupling) and at the C4-carboxylate (via amidation or reduction followed by etherification/esterification).

Scaffold Diversity : Using the indole as a template to generate different heterocyclic cores through ring-forming or ring-rearrangement reactions.

By combining these strategies, large and diverse libraries of complex molecules can be generated from this single, versatile building block, facilitating the discovery of new chemical probes and potential drug candidates.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 6-bromo-1H-indole-4-carboxylate, and how can regioselectivity in bromination be confirmed?

  • Methodology: Bromination of indole derivatives often occurs at the 5- or 6-position due to electronic and steric factors. To confirm regioselectivity, use single-crystal X-ray diffraction (SC-XRD) to resolve the structure unambiguously. For example, related brominated indoles (e.g., Ethyl 4-(5-bromo-1H-indol-3-yl) derivatives) have been structurally validated via SC-XRD, with bond angles and torsion angles confirming substitution patterns .
  • Validation: Pair SC-XRD with NMR spectroscopy (e.g., 1^1H and 13^13C) to cross-verify substituent positions. For instance, downfield shifts in aromatic protons adjacent to bromine can indicate successful substitution .

Q. How can crystallographic software (e.g., SHELXL, OLEX2) optimize the refinement of Ethyl 6-bromo-1H-indole-4-carboxylate structures?

  • Workflow:

Use SHELXD for phase determination and SHELXL for refinement, leveraging constraints for disordered regions (e.g., ethyl or bromine groups) .

Employ OLEX2 for visualization and validation, ensuring hydrogen-bonding networks and thermal displacement parameters are physically reasonable .

  • Troubleshooting: If R-factors remain high (>0.08), check for twinning or solvent masking. SHELXL’s TWIN/BASF commands can model twinning, while SQUEEZE in OLEX2 removes disordered solvent .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of Ethyl 6-bromo-1H-indole-4-carboxylate in cross-coupling reactions?

  • Experimental Design:

  • Steric Effects: The bromine atom at C6 and the ethyl ester at C4 create steric hindrance, limiting access to catalytic sites. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .
  • Electronic Effects: The electron-withdrawing ester group deactivates the indole ring, slowing electrophilic substitution. Optimize reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to enhance reactivity .
    • Data Analysis: Monitor reaction progress via HPLC-MS to detect intermediates. Compare yields with analogous compounds (e.g., 6-fluoro derivatives) to isolate electronic contributions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for Ethyl 6-bromo-1H-indole-4-carboxylate derivatives?

  • Case Study: If NMR suggests a planar structure but XRD reveals non-coplanar substituents:

Re-examine NMR assignments using 2D techniques (e.g., 1^1H-13^13C HSQC) to rule out misinterpretation.

Analyze XRD torsion angles to confirm conformational flexibility (e.g., ethyl ester rotation) that NMR may not resolve .

  • Statistical Validation: Apply Hamilton R-factor ratios to assess XRD model reliability. Discrepancies >5% warrant re-refinement or additional data collection .

Q. How can computational modeling predict the biological activity of Ethyl 6-bromo-1H-indole-4-carboxylate?

  • Protocol:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites .

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs), prioritizing binding poses with low RMSD values.

  • Limitations: Solvation effects and protein flexibility may reduce accuracy. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.